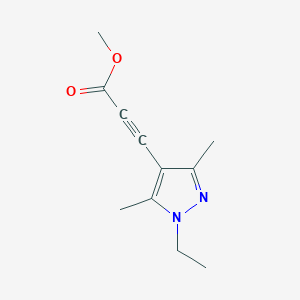![molecular formula C11H7F3O3S B11805598 4-(2,2,2-Trifluoroethoxy)benzo[b]thiophene-6-carboxylic acid](/img/structure/B11805598.png)
4-(2,2,2-Trifluoroethoxy)benzo[b]thiophene-6-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2,2,2-Trifluoroethoxy)benzo[b]thiophene-6-carboxylic acid is a compound that belongs to the class of benzo[b]thiophenes, which are heterocyclic compounds containing a benzene ring fused to a thiophene ring. This compound is characterized by the presence of a trifluoroethoxy group and a carboxylic acid group, making it a valuable intermediate in organic synthesis and pharmaceutical research .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,2,2-Trifluoroethoxy)benzo[b]thiophene-6-carboxylic acid typically involves the introduction of the trifluoroethoxy group and the carboxylic acid group onto the benzo[b]thiophene core. One common method involves the reaction of 4-hydroxybenzo[b]thiophene with 2,2,2-trifluoroethanol in the presence of a suitable catalyst to form the trifluoroethoxy derivative. This intermediate is then subjected to carboxylation reactions to introduce the carboxylic acid group .
Industrial Production Methods
Industrial production methods for this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability .
Análisis De Reacciones Químicas
Types of Reactions
4-(2,2,2-Trifluoroethoxy)benzo[b]thiophene-6-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzo[b]thiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols or aldehydes .
Aplicaciones Científicas De Investigación
4-(2,2,2-Trifluoroethoxy)benzo[b]thiophene-6-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and materials.
Biology: The compound is used in the study of biological pathways and enzyme interactions.
Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: The compound is utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes
Mecanismo De Acción
The mechanism of action of 4-(2,2,2-Trifluoroethoxy)benzo[b]thiophene-6-carboxylic acid involves its interaction with specific molecular targets and pathways. The trifluoroethoxy group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The carboxylic acid group can form hydrogen bonds with target proteins, influencing their activity and function .
Comparación Con Compuestos Similares
Similar Compounds
6-(Trifluoromethyl)benzo[b]thiophene-2-carboxylic acid: Similar in structure but with a trifluoromethyl group instead of a trifluoroethoxy group.
3-Chloro-6-fluoro-benzo[b]thiophene-2-carboxylic acid: Contains chloro and fluoro substituents, offering different reactivity and properties.
Uniqueness
4-(2,2,2-Trifluoroethoxy)benzo[b]thiophene-6-carboxylic acid is unique due to the presence of the trifluoroethoxy group, which imparts distinct electronic and steric effects. This makes it a valuable compound for designing molecules with specific biological and chemical properties .
Propiedades
Fórmula molecular |
C11H7F3O3S |
|---|---|
Peso molecular |
276.23 g/mol |
Nombre IUPAC |
4-(2,2,2-trifluoroethoxy)-1-benzothiophene-6-carboxylic acid |
InChI |
InChI=1S/C11H7F3O3S/c12-11(13,14)5-17-8-3-6(10(15)16)4-9-7(8)1-2-18-9/h1-4H,5H2,(H,15,16) |
Clave InChI |
JYRNLQPXWVNNEN-UHFFFAOYSA-N |
SMILES canónico |
C1=CSC2=CC(=CC(=C21)OCC(F)(F)F)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![5-Methyl-4,5,6,7-tetrahydrofuro[3,2-c]pyridine-2-carboxylic acid](/img/structure/B11805536.png)





![4-(4'-Methyl-3,4,5,6-tetrahydro-[2,3'-bipyridin]-6'-yl)morpholine](/img/structure/B11805562.png)



